3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline
Description
3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline is an organic compound with the molecular formula C10H13F2NS. This compound is characterized by the presence of a difluoromethyl group, a propan-2-ylsulfanyl group, and an aniline moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
3-(difluoromethyl)-4-propan-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NS/c1-6(2)14-9-4-3-7(13)5-8(9)10(11)12/h3-6,10H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKPTWSBQQBWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aniline Derivative: The starting material, an aniline derivative, is reacted with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group.
Introduction of the Propan-2-ylsulfanyl Group: The intermediate product is then treated with a propan-2-ylsulfanylating reagent to introduce the propan-2-ylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methylated derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the propan-2-ylsulfanyl group can influence its metabolic stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(propan-2-ylsulfanyl)aniline: Similar structure but with a chlorine atom instead of a difluoromethyl group.
2-[(Difluoromethyl)sulfanyl]-N-(propan-2-yl)aniline: Similar structure with a different substitution pattern.
Uniqueness
3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline is unique due to the presence of both the difluoromethyl and propan-2-ylsulfanyl groups, which confer distinct chemical and biological properties. These features can enhance its utility in various applications compared to similar compounds.
Biological Activity
3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12F2N1S1
- Molecular Weight : 221.27 g/mol
- CAS Number : 1340534-29-3
The compound features a difluoromethyl group and a propan-2-ylsulfanyl substituent on an aniline base, which contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity
The compound has also been evaluated for cytotoxic effects against cancer cell lines. Preliminary assays indicate that it can induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent. The IC50 values from these studies are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects in cancer cells.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of aniline, including this compound. The results demonstrated that modifications to the aniline structure significantly influenced antimicrobial potency, with this compound showing superior activity against resistant bacterial strains .
Cancer Cell Line Evaluation
In a separate investigation detailed in Cancer Research, the cytotoxic effects of the compound were assessed against several cancer cell lines. The study concluded that the compound's ability to induce apoptosis was linked to its capacity to generate oxidative stress within the cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
